molecular formula C20H20FN3O3S B2560373 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 920402-07-9

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2560373
CAS No.: 920402-07-9
M. Wt: 401.46
InChI Key: ZMHCCLRELGYOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group at the 6-position. The pyridazine ring is linked via an ethyloxy bridge to a 3,4-dimethylbenzenesulfonamide moiety. Key structural attributes include:

  • Pyridazine heterocycle: A six-membered ring with two nitrogen atoms, which may enhance binding affinity through hydrogen bonding or π-π interactions.
  • 3,4-Dimethylbenzenesulfonamide: The sulfonamide group confers acidity (pKa ~10) and hydrogen-bonding capacity, while methyl groups may influence lipophilicity and steric bulk.

However, estimated molecular weight based on its formula (C₂₀H₁₉FN₃O₃S) is ~408.5 g/mol.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-3-8-18(13-15(14)2)28(25,26)22-11-12-27-20-10-9-19(23-24-20)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHCCLRELGYOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Fluorophenyl group : Enhances lipophilicity and potentially affects pharmacokinetics.
  • Sulfonamide moiety : Known for its antibacterial properties.

The molecular formula is C18H20FN3O3SC_{18}H_{20}FN_3O_3S with a molecular weight of approximately 373.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer proliferation pathways.
  • Receptor Modulation : It potentially binds to receptors that regulate various cellular processes, thus modulating their activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on related pyridazine derivatives have shown potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

CompoundCell LineGI50 (nM)
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7<0.1
This compoundA549TBD

Antibacterial Properties

The sulfonamide group is known for its antibacterial effects. Compounds in this class inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Preliminary data suggest that the target compound could exhibit similar properties, warranting further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridazine and benzenesulfonamide moieties can significantly influence potency and selectivity:

  • Substitution Patterns : Variations in substituents on the pyridazine ring can enhance binding affinity to target proteins.
  • Lipophilicity : The presence of fluorine atoms increases lipophilicity, potentially improving cellular uptake.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example:

  • A derivative with additional methoxy groups showed improved potency against MCF-7 cells compared to the parent compound.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate promising antitumor efficacy in animal models. Further studies are needed to assess pharmacokinetics and toxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamides, pyridazine derivatives, and fluorinated aromatic compounds from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) References
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide Pyridazine, 4-fluorophenyl, ethyloxy linker, 3,4-dimethylbenzenesulfonamide Sulfonamide, ether, fluorophenyl ~408.5 (estimated) N/A
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Pyrimidine, chromenone, fluorophenyl, isopropylbenzamide Benzamide, fluorophenyl, chromenone 589.1 (reported)
L-703606 () Diphenylmethyl, benzamide, iodophenyl Benzamide, iodophenyl Not reported
SR140333 () Dichlorophenyl, piperidine, isopropoxyphenylacetyl Sulfonium, dichlorophenyl Not reported

Key Observations :

Core Heterocycles :

  • The target compound employs a pyridazine core, distinct from the pyrimidine (Example 53) or piperidine (SR140333) scaffolds in analogs. Pyridazine’s dual nitrogen atoms may confer unique electronic properties compared to pyrimidine’s three nitrogen atoms .

Substituent Effects: The 4-fluorophenyl group in the target compound parallels the 3-fluorophenyl substituent in Example 53, suggesting shared strategies to modulate steric and electronic profiles.

Functional Group Variations :

  • The sulfonamide group in the target compound contrasts with the benzamide in Example 53 and L-703605. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), which could influence target binding or solubility .

Research Findings and Implications

While the provided evidence lacks direct pharmacological data for the target compound, structural analogs offer insights:

  • Receptor Targeting : Compounds like SR140333 () demonstrate activity at G-protein-coupled receptors (GPCRs), suggesting that the target compound’s sulfonamide group may interact with similar ion channels or neurokinin receptors .
  • Synthetic Accessibility : The use of palladium-catalyzed cross-coupling in Example 53 () supports feasible scalability for the target compound, contingent on boronic acid intermediates .

Limitations :

  • Pharmacokinetic data (e.g., bioavailability, toxicity) are absent in the evidence.
  • The fluorophenyl group’s role in metabolic stability remains speculative without enzymatic studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often functionalized at the 3-position using etherification reactions. A common approach involves reacting 6-(4-fluorophenyl)pyridazin-3-ol with 2-chloroethylamine derivatives in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) under reflux . Sulfonamide formation may require activating the sulfonyl chloride intermediate (e.g., 3,4-dimethylbenzenesulfonyl chloride) and coupling it with the amine-functionalized pyridazine intermediate. Purification via column chromatography and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR can confirm the integration of aromatic protons (e.g., fluorophenyl at δ 7.2–7.8 ppm) and sulfonamide methyl groups (δ 2.3–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₀H₂₁FN₃O₃S: 408.12 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry, as seen in structurally similar sulfonamides .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Methodological Answer : Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectroscopy or HPLC. Stability assays under physiological conditions (pH 7.4, 37°C) monitor degradation over 24–72 hours via LC-MS. For example, analogs like N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide showed stability in PBS for 48 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Modify the fluorophenyl group (e.g., replace with chlorophenyl or methoxyphenyl) or adjust the sulfonamide’s methyl groups.
  • Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, cell viability). For pyridazine-sulfonamide hybrids, IC₅₀ values against kinases or GPCRs are measured .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Q. How to resolve contradictions in biological assay data across studies?

  • Methodological Answer :

  • Experimental Replication : Ensure consistency in assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Meta-Analysis : Compare data from PubChem, academic journals, and independent labs. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Q. What environmental fate studies are relevant for assessing ecological risks?

  • Methodological Answer :

  • Degradation Pathways : Perform hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV light). Track byproducts via LC-MS/MS .
  • Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity) to evaluate EC₅₀ values. Related sulfonamides showed moderate toxicity (EC₅₀ = 10–50 µM) .

Q. How to analyze the compound’s reactivity under catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates in the presence of Pd/C or enzymes using stopped-flow spectroscopy.
  • Computational Modeling : DFT calculations predict transition states for sulfonamide bond cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.